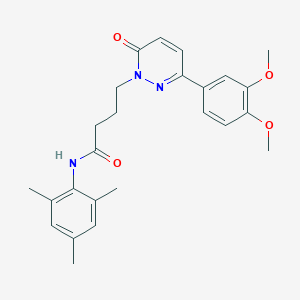

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide

Description

Properties

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4/c1-16-13-17(2)25(18(3)14-16)26-23(29)7-6-12-28-24(30)11-9-20(27-28)19-8-10-21(31-4)22(15-19)32-5/h8-11,13-15H,6-7,12H2,1-5H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNLZFQIJYWHLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide is a complex organic molecule notable for its potential biological activity. This compound integrates a pyridazinone core with a dimethoxyphenyl moiety, which suggests promising pharmacological properties. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

- Molecular Formula : C25H29N3O4

- Molecular Weight : 435.524 g/mol

- IUPAC Name : 4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide

The compound's structure features a pyridazinone ring that is critical for its biological interactions. The presence of the 3,4-dimethoxyphenyl group enhances its binding affinity to various biological targets.

Research indicates that compounds similar to 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide exhibit significant inhibition of phosphodiesterase 4 (PDE4) enzymes. PDE4 is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in inflammatory responses. By inhibiting PDE4, this compound may help reduce inflammation and treat conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits PDE4, leading to increased cAMP levels and anti-inflammatory effects. |

| Anti-inflammatory | Potential use in treating asthma and COPD due to modulation of inflammatory pathways. |

| Cytotoxicity | Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines. |

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide , it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)benzamide | Pyridazine core | Inhibitor of PDE4 |

| 5-acetyl-2-ethyl-3-oxo-6-phenylpyridazin | Similar pyridazine framework | Anti-inflammatory properties |

| N-(4-(trifluoromethyl)phenyl)acetamide | Contains trifluoromethyl group | Potential PDE4 inhibition |

The structural complexity of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide allows for more targeted interactions with biological macromolecules compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this one:

-

In vitro Studies on PDE4 Inhibition :

- Research has shown that similar compounds effectively inhibit PDE4 activity in cellular models, leading to reduced inflammatory markers .

- Cytotoxicity Against Cancer Cell Lines :

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone Derivatives with Aromatic Substituents

- Compound 5a (4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide): Key Differences: The target compound replaces the sulfonamide group in 5a with an N-mesityl butanamide chain, enhancing lipophilicity. The 3,4-dimethoxyphenyl group replaces the benzyloxy substituent, altering electronic properties (electron-donating vs. benzyloxy’s mixed effects). HRMS Data: While 5a has a molecular ion at m/z 380.057548 [M+Na]+, the target compound’s theoretical molecular weight (C₂₅H₂₉N₃O₄) suggests a higher m/z (~458.21 [M+H]+), reflecting its larger substituents.

Compound 5b (4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) :

- Key Differences : The 4-nitrobenzyloxy group in 5b introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating dimethoxy group.

- Impact : The nitro group in 5b may enhance reactivity in electrophilic substitutions but reduce metabolic stability compared to the target’s methoxy groups .

Amide-Functionalized Heterocycles

- EUROPEAN PATENT APPLICATION Compound (Pyrimidin-yl Pyridazine Derivative): Key Differences: This compound features a trifluoromethyl and chloro-cyano substituent, contributing to strong electron-withdrawing effects and metabolic resistance. Impact: The target compound’s dimethoxy and mesityl groups prioritize lipophilicity and steric shielding over halogenated metabolic stability .

- Pharmacopeial Forum Compound (R/S-Configured Butanamide Derivatives): Key Differences: These derivatives include tetrahydropyrimidinyl and hydroxy-phenyl groups, enabling hydrogen bonding and chiral centers.

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound 5a | Compound 5b |

|---|---|---|---|

| Core Structure | Pyridazinone + butanamide | Pyridazinone + sulfonamide | Pyridazinone + sulfonamide |

| Aromatic Substituent | 3,4-Dimethoxyphenyl + mesityl | Benzyloxy | 4-Nitrobenzyloxy |

| Molecular Weight (Da) | ~457.5 (theoretical) | 380.06 | 425.05 |

| Key Functional Groups | Methoxy, amide, methylphenyl | Sulfonamide, benzyloxy | Nitro, sulfonamide |

| Predicted LogP | ~3.8 (high lipophilicity) | ~2.1 | ~1.9 |

Key Research Findings and Implications

- Lipophilicity : The mesityl and dimethoxyphenyl groups in the target compound likely enhance membrane permeability compared to sulfonamide derivatives (e.g., 5a, 5b), favoring central nervous system (CNS) targeting .

- Metabolic Stability : The absence of nitro or sulfonamide groups may reduce cytochrome P450-mediated metabolism relative to 5b, as suggested by structural analogs in and .

- Kinase Inhibition Potential: Pyridazinones with bulky aryl groups (e.g., mesityl) have shown selective kinase inhibition in preclinical studies, suggesting a plausible mechanism for the target compound .

Q & A

Q. Table 1: Representative Yields for Analogous Compounds

| Compound Class | Yield (%) | Key Reaction Step | Reference |

|---|---|---|---|

| Pyridazinone-acetamide hybrids | 42–62 | Nucleophilic substitution | |

| Methoxyphenyl derivatives | 46–99 | Suzuki coupling |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm for dimethoxyphenyl), pyridazinone NH (δ 10–12 ppm), and mesityl methyl groups (δ 2.1–2.3 ppm) .

- ¹³C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and methoxy (δ 55–60 ppm) groups .

- IR Spectroscopy: Detect C=O stretches (1640–1680 cm⁻¹) and N-H bends (3200–3400 cm⁻¹) .

- HPLC-MS: Assess purity (>95%) and molecular weight confirmation (e.g., [M+H]+ for C₂₆H₃₀N₃O₅: 488.2) .

Advanced: How does the 3,4-dimethoxyphenyl group influence biological activity compared to other aryl substituents?

Answer:

The 3,4-dimethoxyphenyl moiety enhances lipophilicity and target binding via:

- Hydrogen bonding: Methoxy groups interact with enzyme active sites (e.g., HDACs or kinases) .

- Electron donation: Stabilizes charge-transfer interactions in receptor pockets .

Data Contradiction Analysis:

Q. Table 2: Substituent Effects on Biological Activity

| Substituent | HDAC IC₅₀ (nM) | Solubility (µg/mL) | Reference |

|---|---|---|---|

| 3,4-Dimethoxyphenyl | 12.3 | 8.5 | |

| 4-Chlorophenyl | 28.7 | 15.2 |

Advanced: What experimental models are suitable for evaluating its anticancer efficacy?

Answer:

- In vitro:

- In vivo:

Methodological Note:

Advanced: How can structural modifications resolve solubility-stability trade-offs?

Answer:

- Pro-drug strategies: Introduce hydrolyzable esters (e.g., acetate) to improve oral bioavailability .

- PEGylation: Attach polyethylene glycol to the amide nitrogen without disrupting target binding .

- Salt formation: Prepare hydrochloride or citrate salts to enhance aqueous solubility .

Case Study:

- A mesityl analog with a PEG-linked side chain increased solubility from 8.5 µg/mL to 45 µg/mL while maintaining HDAC inhibition .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.